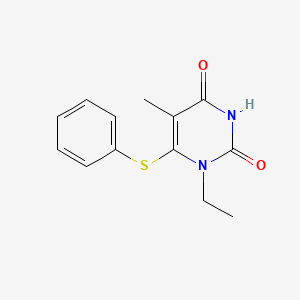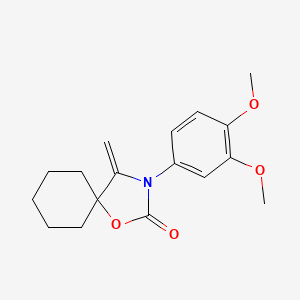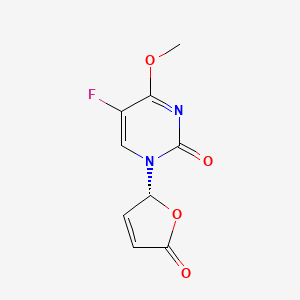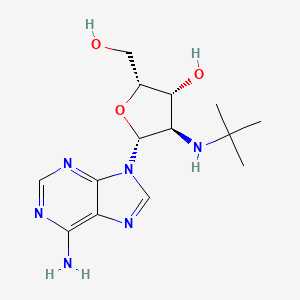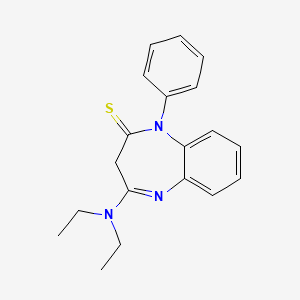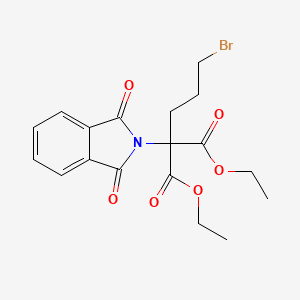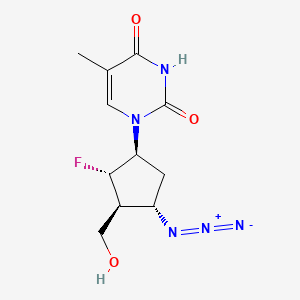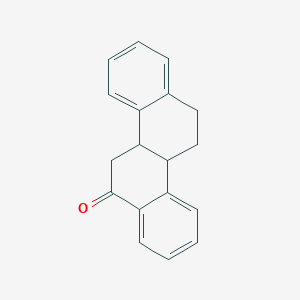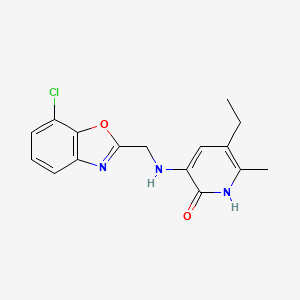
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the benzoxazole group through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridinone core.
Substitution: The benzoxazole moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- shares similarities with other benzoxazole-substituted pyridinones, such as:
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-methyl-
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-6-ethyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
139548-35-9 |
|---|---|
Fórmula molecular |
C16H16ClN3O2 |
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
3-[(7-chloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16ClN3O2/c1-3-10-7-13(16(21)19-9(10)2)18-8-14-20-12-6-4-5-11(17)15(12)22-14/h4-7,18H,3,8H2,1-2H3,(H,19,21) |
Clave InChI |
WZKHNVLGIMDJSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


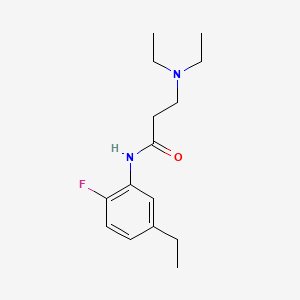
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)

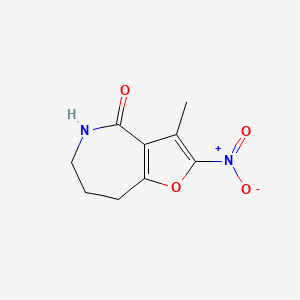
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
